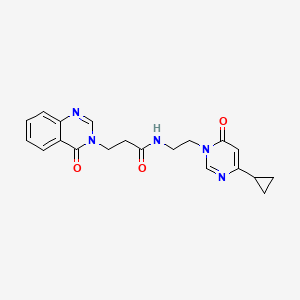
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic molecule with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound exhibits a unique structural composition, combining cyclopropyl, oxoquinazolin, and pyrimidinyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, a multi-step synthetic route is typically employed
Starting Materials: : The synthesis begins with the preparation of essential precursors, including 4-cyclopropylpyrimidin-1-amine and 4-oxoquinazoline-3-carboxylic acid.
Condensation Reaction: : The amine group from 4-cyclopropylpyrimidin-1-amine undergoes a condensation reaction with 4-oxoquinazoline-3-carboxylic acid to form an intermediate compound.
Amide Formation: : This intermediate then reacts with 3-bromopropionic acid under amide formation conditions to yield this compound.
Industrial Production Methods
In an industrial setting, scaling up the production involves:
Optimized Reaction Conditions: : Using high-pressure reactors and efficient catalysts to enhance the yield.
Purification: : Implementing chromatographic techniques to purify the final product and ensure high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can participate in various chemical reactions, including:
Oxidation: : Involving reagents like potassium permanganate to oxidize the compound.
Reduction: : Utilizing agents like lithium aluminum hydride to reduce the molecule.
Substitution: : Engaging in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Oxidation Products: : Carboxylic acids or ketones, depending on the oxidation level.
Reduction Products: : Alcohols or amines.
Substitution Products: : Varied, based on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, acting as a versatile intermediate in organic synthesis.
Biology
Biologically, it may be studied for its potential interactions with various biomolecules, aiding in drug discovery research for new therapeutic agents.
Medicine
In medicine, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is explored for its pharmacological properties, potentially targeting specific enzymes or receptors related to diseases.
Industry
Industrially, it can be used in the development of advanced materials or as a chemical additive in specialized formulations.
Mécanisme D'action
This compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The precise mechanism often involves binding to the active site of an enzyme or receptor, inhibiting or activating its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(4-cyclopropyl-6-oxo-3H-pyrimidin-1-yl)ethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide
N-(2-(4-cyclopropylpyrimidin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Uniqueness
What sets N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide apart is the specific arrangement of its functional groups, which may offer distinct chemical reactivity and biological activity compared to similar compounds.
And there you have it. This should provide a comprehensive understanding of this compound. Got any other compounds you're curious about?
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-18(7-9-25-13-22-16-4-2-1-3-15(16)20(25)28)21-8-10-24-12-23-17(11-19(24)27)14-5-6-14/h1-4,11-14H,5-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFKCJRWIIPMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
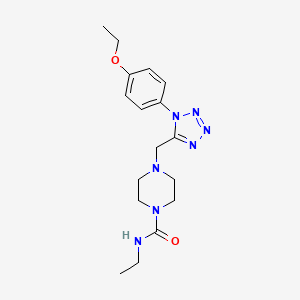
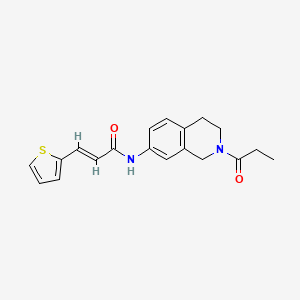

![2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one](/img/structure/B2747973.png)
![2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid](/img/structure/B2747977.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2747980.png)
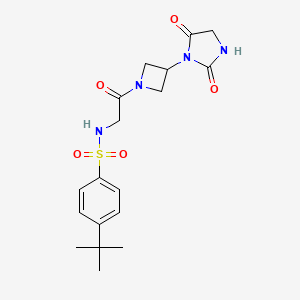
![N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2747983.png)

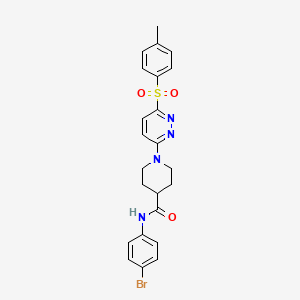

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

